molecular formula C11H20O2 B2659767 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane CAS No. 2411252-63-4

2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane

Cat. No.: B2659767
CAS No.: 2411252-63-4
M. Wt: 184.279
InChI Key: JLFVXYKUXYSLAE-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane is a bicyclic compound with the molecular formula C11H20O2. It is characterized by a bicyclo[2.2.1]heptane core structure with a 2,2-dimethoxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with 2,2-dimethoxyethyl reagents under controlled conditions. One common method involves the use of a Grignard reagent, where the bicyclo[2.2.1]heptane derivative is reacted with 2,2-dimethoxyethyl magnesium bromide in an anhydrous solvent such as diethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as distillation or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: N

Properties

IUPAC Name

2-(2,2-dimethoxyethyl)bicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-12-11(13-2)7-10-6-8-3-4-9(10)5-8/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFVXYKUXYSLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1CC2CCC1C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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